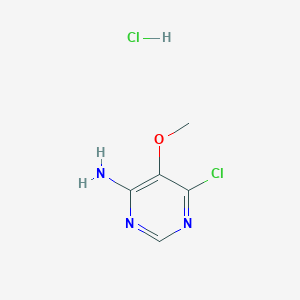![molecular formula C19H13F3N2O4S B2656195 methyl 3-(2-{2-oxo-2-[2-(trifluoromethyl)anilino]acetyl}-1H-pyrrol-1-yl)-2-thiophenecarboxylate CAS No. 477857-79-7](/img/structure/B2656195.png)
methyl 3-(2-{2-oxo-2-[2-(trifluoromethyl)anilino]acetyl}-1H-pyrrol-1-yl)-2-thiophenecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-(2-{2-oxo-2-[2-(trifluoromethyl)anilino]acetyl}-1H-pyrrol-1-yl)-2-thiophenecarboxylate is a useful research compound. Its molecular formula is C19H13F3N2O4S and its molecular weight is 422.38. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Structural Analysis
The compound has been a focus in the synthesis and structural analysis of new organic molecules, with studies exploring its chemical reactions, structural characterizations, and potential applications in developing antimicrobial agents. For instance, the reactions of similar compounds have led to products with antimicrobial activity, highlighting the relevance of such molecular structures in medicinal chemistry (Mukovoz et al., 2017).
Materials Science and Organic Electronics
In materials science, derivatives of thiophene, a core component of the compound , have been investigated for their role in organic solar cells and conducting polymers. Research into poly(3‐hexylthiophene-2,5‐diyl)/[6,6]‐phenyl C61 butyric acid methyl ester films has demonstrated their significance in enhancing the efficiency of plastic solar cells, pointing to the importance of structural and optical properties of composite polymer/fullerene films (Erb et al., 2005). Further, studies on carboxylated thiophene co-polymers have explored their use in photovoltaic cells, underscoring the potential of such materials in renewable energy technologies (Fernando & Senadeera, 2008).
Pharmacology and Toxicology
Assessment of the genotoxic and carcinogenic potentials of thiophene derivatives, including those structurally related to the specified compound, has been conducted to understand their safety profile. Such studies are crucial for evaluating the risks associated with the use of these compounds in pharmaceutical applications (Lepailleur et al., 2014).
Chemical Synthesis and Characterization
Research on the synthesis and characterization of molecules containing thiophene units has provided insights into their chemical properties, potential applications in creating novel materials, and their role in organic electronics. The development of new synthetic routes and characterizations of thiophene-based copolymers for use in electrochromic devices further exemplify the versatility and applicability of these compounds in advanced technological applications (Bulut et al., 2004).
Mechanism of Action
The mechanism of action for this compound is not specified in the search results. It’s worth noting that related compounds are used in the synthesis of prospective PET radioligands for the open channel of the NMDA receptor, which is linked to Alzheimer’s, epilepsy, and other neurodegenerative disorders .
properties
IUPAC Name |
methyl 3-[2-[2-oxo-2-[2-(trifluoromethyl)anilino]acetyl]pyrrol-1-yl]thiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13F3N2O4S/c1-28-18(27)16-14(8-10-29-16)24-9-4-7-13(24)15(25)17(26)23-12-6-3-2-5-11(12)19(20,21)22/h2-10H,1H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMPBZDUWUUXDJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CS1)N2C=CC=C2C(=O)C(=O)NC3=CC=CC=C3C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13F3N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(6-(cyclohexylthio)-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)-N-(4-fluorophenyl)acetamide](/img/structure/B2656113.png)

![tert-butyl N-{5-aminospiro[2.3]hexan-1-yl}carbamate](/img/structure/B2656117.png)



![3-(2-Fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid](/img/structure/B2656126.png)


![3-methyl-2-({1-[2-(1H-pyrazol-1-yl)ethyl]piperidin-4-yl}methoxy)pyridine](/img/structure/B2656130.png)


![N-[2-(Furan-2-yl)-2-thiophen-3-ylethyl]-4-pyrrolidin-1-ylsulfonylbenzamide](/img/structure/B2656133.png)